molecular formula C22H27NO2 B5139160 N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide

N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide

Cat. No.: B5139160
M. Wt: 337.5 g/mol
InChI Key: RVABJCMSUQAKLU-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group, a methoxyphenyl group, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide typically involves the reaction of 3-(4-methoxyphenyl)-3-phenylpropanoic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane (DCM) and a base such as triethylamine to neutralize the by-products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)-3-phenylpropanamide.

    Reduction: Formation of N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamine.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The methoxy and phenyl groups may play a role in binding to these targets, while the cyclohexyl group could influence the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide is unique due to the combination of its cyclohexyl, methoxyphenyl, and phenyl groups, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-25-20-14-12-18(13-15-20)21(17-8-4-2-5-9-17)16-22(24)23-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19,21H,3,6-7,10-11,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVABJCMSUQAKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)NC2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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